Lorpiprazole

Description

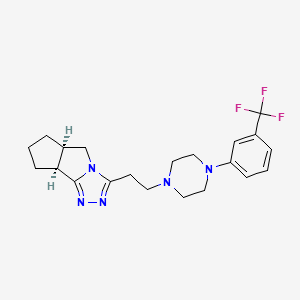

Structure

3D Structure

Properties

Key on ui mechanism of action |

Lorpiprazole is a serotonin antagonist and reuptake inhibitor thus, its activity is performed by antagonizing the 5-HT2A and the 5-HT2C serotoninergic receptors as well as the alpha1 and alpha2 adrenergic receptors, H1 histaminergic receptors and at high doses, inhibiting the SERT serotonin transporter. |

|---|---|

CAS No. |

108785-69-9 |

Molecular Formula |

C21H26F3N5 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

(1R,8S)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3,4,6-triazatricyclo[6.3.0.02,6]undeca-2,4-diene |

InChI |

InChI=1S/C21H26F3N5/c22-21(23,24)16-4-2-5-17(13-16)28-11-9-27(10-12-28)8-7-19-25-26-20-18-6-1-3-15(18)14-29(19)20/h2,4-5,13,15,18H,1,3,6-12,14H2/t15-,18-/m1/s1 |

InChI Key |

BNRMWKUVWLKDQJ-CRAIPNDOSA-N |

SMILES |

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

Isomeric SMILES |

C1C[C@@H]2CN3C(=NN=C3[C@@H]2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

Canonical SMILES |

C1CC2CN3C(=NN=C3C2C1)CCN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |

Appearance |

Solid powder |

melting_point |

138 ºC |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lorpiprazole; |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Lorpiprazole

Synthetic Pathways to Lorpiprazole

The specific detailed synthetic pathway for Lorpiprazole itself is not extensively detailed in the provided search results. However, information on the synthesis of its constituent parts and related compounds provides insight into potential methodologies. Lorpiprazole is described as a piperazinyl-triazole derivative. drugbank.com

Elucidation of Key Reaction Steps and Intermediates

General synthetic strategies for related compounds involving piperazine (B1678402) and triazole moieties can offer insights. For instance, the synthesis of other piperazine-containing drugs often involves methods like nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides for N-alkylation of piperazine. nih.gov The construction of triazole rings can be achieved through various methods, including Huisgen type thermal 1,3-dipolar addition or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), particularly for 1,4-disubstituted 1,2,3-triazoles. nih.gov Hydrazone derivatives can serve as key intermediates in the synthesis of certain triazole-based hydroxylamine (B1172632) derivatives. nih.gov

Methodologies for Piperazine Ring Formation

The piperazine ring is a crucial scaffold in many biologically active compounds due to its impact on physicochemical properties and structural characteristics. nih.govresearchgate.net Methods for preparing piperazine rings include those suitable for use in the synthesis of heterocyclic compounds. google.comgoogle.com Known methods for preparing piperazine ring derivatives have sometimes suffered from low yields and multiple reaction steps. google.com Newer methods aim for fewer steps, higher yields, and the use of inexpensive raw materials. google.com For example, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported. nih.gov This route involved converting optically pure amino acids into 1,2-diamines, which were then utilized to deliver substituted piperazines in five steps with high enantiomeric purity. nih.gov

Construction of the Triazole Moiety

Triazoles are five-membered aromatic rings containing three nitrogen atoms, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) regioisomers. nih.gov The triazole ring system is versatile and found in many marketed drugs. nih.gov Synthetic approaches to triazoles are diverse. For instance, 1,5-disubstituted 1,2,3-triazoles can be synthesized by reacting appropriate azides with magnesium acetylide of alkyne or by ruthenium-catalyzed azide-alkyne cycloaddition. nih.gov The 2,4-disubstituted 1,2,3-triazole has been obtained from the reaction of a hydrazine (B178648) derivative with hydroxylamine hydrochloride in the presence of sodium acetate. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, is frequently used for synthesizing 1,4-disubstituted 1,2,3-triazoles, offering a quick, highly selective, and reliable access to products with high yields. nih.gov

Design and Synthesis of Lorpiprazole Analogues

The design and synthesis of analogues involve modifying the core structure of a compound like Lorpiprazole to explore changes in activity, selectivity, or other properties.

Strategies for Structural Modifications

Structural modifications of compounds containing piperazine and triazole moieties are common strategies in drug discovery. For triazole-based compounds, structural changes can be carried out on the rings attached to the triazole core. nih.gov The introduction of electron-donating groups or heteroaromatic rings on the triazole ring can influence activity. nih.gov For piperazine-containing compounds, modifications often involve N-alkylation or the introduction of substituents on the carbon atoms of the piperazine ring. nih.govnih.gov The ability to modify the lead compound's structure is crucial for the discovery of new drugs. researchgate.net

Derivatization Approaches for Modulating Receptor Interactions

Lorpiprazole exerts its activity by antagonizing several receptors, including the 5-HT2A and 5-HT2C serotoninergic receptors, as well as alpha1 and alpha2 adrenergic receptors and H1 histaminergic receptors. drugbank.comnih.govnih.gov At higher concentrations, it also inhibits the SERT serotonin (B10506) transporter. drugbank.comnih.govnih.gov The diverse functional profile of Lorpiprazole, stemming from its interactions with multiple receptors, contributes to its broad spectrum of effects. drugbank.comnih.govnih.gov

Derivatization strategies for compounds targeting these receptors often involve modifying the core structure to enhance binding affinity, selectivity, and modulate the nature of the interaction (agonist, antagonist, or partial agonist). Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications influence receptor interactions.

Studies on other compound series targeting similar receptors have shown that modifications to different parts of the molecule can significantly impact binding. For instance, research on monoamine oxidase-B (MAO-B) inhibitors, some of which contain structural features found in other psychoactive compounds, demonstrated that halogen substituents on aromatic rings can influence inhibitory activity. acs.org Molecular docking and dynamics simulations are often employed to understand the binding poses and interactions of compounds with receptor proteins, highlighting the significance of interactions such as π-π stacking and hydrogen bonds for stable ligand-protein complexes. acs.orgresearchgate.net

The piperazine moiety itself is a common scaffold in compounds targeting serotonin receptors and adrenergic receptors. sigmaaldrich.com Derivatization of piperazine rings has been explored to yield compounds with varied pharmacological activities, including radioprotective agents. mdpi.com Modifications to the substituents on the piperazine nitrogen atoms can influence cytotoxicity and solubility. mdpi.com

Triazole rings are also utilized in the design of compounds targeting various biological targets. nih.gov Their ability to act as bioisosteres or linkers allows for the creation of diverse derivatives. nih.gov The synthesis of 1,2,4-triazine (B1199460) derivatives clubbed with substituted piperazines has been explored for anticonvulsant activity, demonstrating how combining these scaffolds and introducing various substituents can lead to compounds with altered pharmacological profiles. researchgate.net

Modulating receptor interactions through derivatization can involve:

Introducing or modifying substituents: Changes in the type, position, and electronic properties of substituents on the aromatic rings or the piperazine/triazole moieties can affect binding affinity and selectivity for different receptors.

Altering linker regions: The length and flexibility of the linker connecting the different parts of the molecule can influence how the compound fits into the receptor binding site.

Stereochemistry: The stereochemistry of chiral centers within the molecule can play a significant role in receptor recognition and binding affinity. Lorpiprazole itself is described as racemic or having defined stereocenters. nih.govfda.gov

Bioisosteric replacements: Replacing certain atoms or functional groups with others having similar physicochemical properties can lead to derivatives with improved pharmacokinetic or pharmacodynamic properties, including altered receptor interactions.

While specific data tables detailing the receptor binding affinities of a series of Lorpiprazole derivatives were not found, the general principles of SAR and the studies on related structural classes and target receptors indicate that systematic modifications of the Lorpiprazole structure, particularly around the piperazine and triazole rings and the attached phenyl and cyclopenta wikidata.orguni.lupyrrolo moieties, would be the primary approach to modulating its interactions with 5-HT, adrenergic, and histaminergic receptors, as well as the SERT transporter.

Preclinical Pharmacological Characterization of Lorpiprazole

Modulation of Serotonergic Systems

Lorpiprazole exerts significant effects on the serotonergic system through antagonism of specific serotonin (B10506) receptors and inhibition of the serotonin transporter. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org

Investigation of 5-HT2A Receptor Antagonism

Studies have shown that Lorpiprazole acts as an antagonist at the 5-HT2A receptor. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.caguidetopharmacology.org This antagonism is a key component of its interaction with the serotonergic system. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org

Characterization of Serotonin Transporter (SERT) Inhibition

Lorpiprazole has been found to inhibit the serotonin transporter (SERT). wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org This action, which prevents the reuptake of serotonin, occurs at higher doses of the compound. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org

Comprehensive Analysis of Serotonin Pathway Interactions

The comprehensive interaction of Lorpiprazole with the serotonergic pathway involves both receptor antagonism and transporter inhibition. By antagonizing 5-HT2A and 5-HT2C receptors and inhibiting SERT at higher concentrations, Lorpiprazole influences serotonin signaling. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.caguidetopharmacology.org This multifaceted modulation of the serotonergic system is central to its pharmacological profile as a SARI. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgciteab.comfishersci.ca

Interaction with Adrenergic Receptors

Beyond its effects on the serotonergic system, Lorpiprazole also interacts with adrenergic receptors. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org

Examination of Alpha1 Adrenergic Receptor Antagonism

Preclinical characterization has demonstrated that Lorpiprazole antagonizes alpha1 adrenergic receptors. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.orglipidmaps.org This antagonism of alpha1 receptors is part of its broader interaction profile with monoaminergic systems. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgguidetopharmacology.org

Compounds and Proteins Mentioned

| Name | PubChem CID | Notes |

| Lorpiprazole | 3045380 | |

| Serotonin | 5202 | Also known as 5-HT. wikipedia.org |

| Serotonin Transporter | N/A | Protein |

| 5-HT2A Receptor | N/A | Protein |

| 5-HT2C Receptor | N/A | Protein |

| Alpha1 Adrenergic Receptor | N/A | Protein |

| Norepinephrine (B1679862) | 439260 | Also known as noradrenaline. wikipedia.orgnih.gov |

| Dopamine (B1211576) | 681 | wikipedia.orgguidetopharmacology.org |

Study of Alpha2 Adrenergic Receptor Antagonism

Preclinical investigations have identified Lorpiprazole as an antagonist at alpha2 adrenergic receptors. These receptors, along with alpha1 adrenergic receptors, play a significant role in modulating physiological responses such as blood vessel constriction, heart rate, and the release of neurotransmitters. medtigo.comnih.govdrugbank.com Antagonism of alpha2 adrenergic receptors by Lorpiprazole suggests an influence on the adrenergic system. medtigo.com

Impact on Sympathetic Nervous System Regulation

The antagonism of alpha1 and alpha2 adrenergic receptors by Lorpiprazole is posited to influence the activity of the sympathetic nervous system. medtigo.com Modulation of these receptors can impact various functions regulated by the sympathetic nervous system. medtigo.com This interaction could potentially lead to effects such as reduced blood pressure and altered heart rate. medtigo.com Furthermore, the modulation of adrenergic receptors may also contribute to effects on mood and other related functions. medtigo.com

Histaminergic Receptor Engagement

Lorpiprazole has also demonstrated engagement with histaminergic receptors during preclinical characterization.

Assessment of H1 Histaminergic Receptor Antagonism

Research indicates that Lorpiprazole acts as an antagonist at the H1 histaminergic receptor. medtigo.comnih.govdrugbank.comdrugbank.com H1 receptors are known to be involved in a variety of physiological processes, including the regulation of allergic responses, the control of wakefulness, and the modulation of appetite. medtigo.com

Exploration of Additional Preclinical Targets

Beyond its interactions with adrenergic and histaminergic receptors, preclinical research has explored other potential molecular targets for Lorpiprazole.

Research into Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Studies utilizing molecular docking have investigated the potential of Lorpiprazole to inhibit Dipeptidyl Peptidase-4 (DPP-4). mdpi.comsciforum.netresearchgate.netresearchgate.net These studies suggest that Lorpiprazole can bind to the DPP-4 enzyme, exhibiting interactions consistent with the characteristics required for a DPP-4 inhibitor. mdpi.comsciforum.netresearchgate.net The binding interactions identified in these in silico studies include the formation of hydrogen bonds, π-alkyl, π-halogen, and carbon hydrogen bonds with specific amino acid residues within the DPP-4 binding site. mdpi.comsciforum.netresearchgate.net

The identified interactions with the DPP-4 enzyme are summarized in the table below:

| Interaction Type | Amino Acid Residues Involved |

| Hydrogen Bonds | Arg356, Arg123, Tyr632 |

| π-alkyl | Arg356, Tyr667, Tyr660, Val712, Val657 |

| π-halogen | Ile205, Glu204 |

| Carbon Hydrogen Bonds | Tyr548, Tyr663, Glu203 |

DPP-4 is an enzyme that plays a role in the inactivation of incretin (B1656795) hormones such as glucagon-like peptide 1 (GLP-1), which are important for regulating blood glucose levels. mdpi.comsciforum.netdrugbank.com Inhibition of DPP-4 is a therapeutic strategy employed in the management of type 2 diabetes mellitus to enhance the activity of incretin hormones. mdpi.comsciforum.netdrugbank.com While these findings are based on preclinical in silico studies, they suggest a potential area for further investigation into Lorpiprazole's pharmacological actions.

Investigation of Toll-like Receptor 4 (TLR4) Modulation

Preclinical investigations into the pharmacological profile of Lorpiprazole have included assessments of its potential to modulate Toll-like Receptor 4 (TLR4) signaling. TLR4 is a key pattern recognition receptor involved in the innate immune response, primarily recognized for its role in detecting bacterial lipopolysaccharide (LPS) and initiating inflammatory cascades. wikidata.orgbmrb.iowikidata.org Modulation of TLR4 activity has been identified as a potential therapeutic strategy for various inflammatory conditions, including neuropathic pain and intestinal inflammation. wikidata.orgbmrb.iomims.comfishersci.ca

One notable preclinical approach involving Lorpiprazole and TLR4 modulation is its identification through high-throughput in silico screening for drug repurposing. mims.comfishersci.camims.com This screening aimed to discover existing FDA-approved drugs with the potential to bind to and inhibit TLR4 functions, particularly in the context of diabetic neuropathy. mims.commims.com The methodology employed involved molecular docking studies to predict the binding affinity of a large library of compounds to the TLR4/MD2 complex. mims.comfishersci.camims.commims.com

In this in silico investigation, Lorpiprazole was identified as a potent predicted inhibitor of TLR4. mims.comfishersci.camims.com The predicted binding affinity score for Lorpiprazole in this screening was -10.2. mims.com This finding suggests a potential interaction between Lorpiprazole and the TLR4 receptor complex at a molecular level, as indicated by the computational modeling. mims.commims.com

The same in silico screening identified several other compounds with notable predicted binding affinities for TLR4, highlighting a range of existing drugs with potential for repurposing as TLR4 modulators. mims.comfishersci.camims.com

| Compound | Predicted Binding Affinity Score |

| Lorpiprazole | -10.2 |

| Ergocalciferol | -10.1 |

| Loperamide | -10.1 |

| Drospirenone | -10.1 |

| Pranlukast | -10.1 |

| Ziprasidone | -10.0 |

| Meclizine | -10.0 |

| Sertindole | -10.0 |

| Lurasidone | -10.0 |

| Vorapaxar | -10.0 |

| Umeclidinium | -10.0 |

Table 1: Predicted Binding Affinity Scores of Selected Compounds for TLR4/MD2 Complex from In Silico Screening mims.com

These in silico results indicate that Lorpiprazole possesses structural characteristics that are predicted to facilitate binding to the TLR4/MD2 complex, suggesting a potential mechanism for modulating TLR4-mediated inflammatory responses. mims.comfishersci.camims.com While these findings from computational studies are promising and provide a basis for further research, they represent preclinical predictions and require validation through in vitro and in vivo experimental studies to confirm the extent and nature of Lorpiprazole's TLR4 modulation.

Computational and in Silico Investigations of Lorpiprazole

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This allows for the analysis of potential binding modes and the prediction of binding affinities.

Analysis of Ligand-Protein Binding Modes

Molecular docking studies involving Lorpiprazole have been conducted to analyze its binding modes with specific protein targets. For instance, in a study investigating potential drug repurposing for type 2 diabetes, Lorpiprazole (identified as DB09195) was docked into the active site of the dipeptidyl peptidase-4 (DPP-4) receptor (PDB ID: 4FFW). mdpi.comsciforum.net The analysis showed that Lorpiprazole's orientation within the DPP-4 active site closely mimicked that of the native ligand, Sitagliptin. mdpi.comsciforum.net

Specific interactions observed for Lorpiprazole binding to DPP-4 included hydrogen bonds with residues such as Arg356, Arg123, and Tyr632. sciforum.net Additionally, π-alkyl interactions were noted with residues like Arg356, Tyr667, Tyr660, Val712, and Val657. sciforum.net Further interactions involved π-halogen bonds with Ile205 and Glu204, and carbon hydrogen bonds with Tyr548, Tyr663, and Glu203. sciforum.net These detailed interaction profiles provide insights into how Lorpiprazole might bind to and potentially inhibit the DPP-4 enzyme.

Lorpiprazole has also been examined for its interactions with the 5-HT1A receptor using molecular docking. researchgate.netnih.gov These studies aimed to evaluate its potential as a SARI by analyzing its binding to this specific serotonin (B10506) receptor.

Prediction of Binding Affinities and Interactions

Computational docking provides scoring functions to estimate the strength of the interaction between a ligand and a protein, often expressed as a binding affinity or docking score. A more negative binding energy value generally indicates a stronger and more favorable interaction. ijpsjournal.com

In the context of DPP-4 inhibition, Lorpiprazole (DB09195) showed a specific Chemgauss 4 (CG4) score when docked into the 4FFW active site. mdpi.comsciforum.net While the exact numerical CG4 score for Lorpiprazole's interaction with DPP-4 was mentioned in the context of comparison with other compounds, the study highlighted that its score and binding interactions suggested possible antidiabetic effects. mdpi.comsciforum.net

For the 5-HT1A receptor, Lorpiprazole was used as a reference SARI in a virtual screening study. Its binding affinity was evaluated using XP scores and MMGBSA values. Lorpiprazole showed an XP score of -6.512 kcal/mol and an MMGBSA of -62.788 kcal/mol against the 5-HT1A receptor. researchgate.netnih.govresearchgate.net These values served as a benchmark for comparing the binding affinities of other screened compounds.

Lorpiprazole has also been identified in in silico screening studies targeting Toll-like receptor 4 (TLR4), with an observed binding affinity (docking score) of -10.2. brieflands.comresearchgate.net This suggests a potential interaction with TLR4, which is involved in inflammatory signaling.

Furthermore, Lorpiprazole showed a docking score of -15.96 in a study investigating potential drugs binding to the SARS-CoV-2 spike protein's fatty acid binding pocket. mdpi.comnih.gov

Here is a summary of some predicted binding affinities from docking studies:

| Target Protein | PDB ID (if specified) | Docking Score / Binding Affinity | Method / Score Type | Source |

| DPP-4 | 4FFW | - mdpi.comsciforum.net | CG4 score | mdpi.comsciforum.net |

| 5-HT1A receptor | - | -6.512 kcal/mol | XP score | researchgate.netnih.gov |

| 5-HT1A receptor | - | -62.788 kcal/mol | MMGBSA | researchgate.netnih.gov |

| Toll-like receptor 4 (TLR4) | - | -10.2 | Docking score | brieflands.comresearchgate.net |

| SARS-CoV-2 Spike FABP | - | -15.96 | Docking score | mdpi.comnih.gov |

Comparative Docking with Known Ligands

Comparative docking studies are valuable for assessing the potential activity of a compound relative to known ligands or inhibitors of a target protein. By comparing the binding modes and affinities, researchers can infer the likelihood of similar biological activity.

In the DPP-4 docking study, Lorpiprazole's binding orientation and interactions were visually compared to those of Sitagliptin, a known DPP-4 inhibitor. mdpi.comsciforum.net The observation that Lorpiprazole closely mimicked Sitagliptin's binding in the active site supported the hypothesis of its potential as a DPP-4 inhibitor. mdpi.comsciforum.net

For the 5-HT1A receptor, Lorpiprazole was explicitly used as a reference SARI to which the binding affinities of other screened natural β-carboline alkaloids were compared. researchgate.netnih.gov This comparative approach helped identify compounds with potentially higher binding affinities than Lorpiprazole for this receptor. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior and stability of protein-ligand complexes.

Assessment of Protein-Ligand Complex Stability and Dynamics

MD simulations are used to assess the stability of the complex formed between a protein and a ligand over a simulated time period. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to understand the structural stability and flexibility of the complex. nih.govresearchgate.netacs.org

In studies involving the 5-HT1A receptor, MD simulations were performed to evaluate the stability and compactness of protein-ligand complexes, including those with Lorpiprazole as a reference. researchgate.netnih.govresearchgate.netacs.orgscispace.com While Lorpiprazole's complex with the 5-HT1A receptor was simulated for 100 ns, other compounds were found to exhibit higher stability and compactness throughout the simulation trajectories compared to Lorpiprazole. researchgate.netnih.govresearchgate.netacs.orgscispace.com This suggests that while Lorpiprazole forms a complex, other ligands might induce a more stable or less flexible conformation of the receptor over time under the simulation conditions.

MD simulations have also been employed in studies where Lorpiprazole was identified as a potential binder to other targets like the SARS-CoV-2 spike protein, to further validate docking results and assess complex stability. mdpi.comnih.gov The structural stability of the protein-ligand complex is typically monitored by analyzing the RMSD and RMSF values of the protein backbone atoms. nih.gov

Conformational Analysis of Lorpiprazole and its Targets

Molecular dynamics simulations can also provide information about the conformational changes of both the ligand and the target protein upon binding and over time. This is crucial for understanding the induced-fit mechanisms and the dynamic nature of molecular recognition.

The conformational dynamics of the ligand-bound protein are indicative of the stability and potential biological efficacy. ijpsjournal.com Analysis of parameters like B-factor, eigenvalues, variability analysis, and covariance maps from MD simulations can reveal insights into atomic fluctuations and correlated motions within the complex, contributing to the understanding of conformational changes. ijpsjournal.com

Quantum Mechanical Approaches

Quantum mechanical approaches, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed information about a molecule's stability, reactivity, and spectroscopic characteristics.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have been utilized in studies involving compounds structurally related to Lorpiprazole or in methodologies where Lorpiprazole serves as a reference. For instance, DFT has been applied to investigate the thermochemistry of tautomeric and acid/base equilibria in 2-aminopyrrole derivatives, highlighting the stability and basicity of different tautomeric forms researchgate.net. While this study focuses on pyrrole (B145914) derivatives, which are related to the structural scaffold found in some compounds mentioned alongside Lorpiprazole, it illustrates the application of DFT in characterizing the fundamental properties of such chemical structures. Another study mentions DFT calculations being consistent with experimental results in elucidating the selectivity for sulfone over sulfide (B99878) in a reaction used to prepare various drugs and drug intermediates, including intermediates for Lorpiprazole researchgate.net. Additionally, EPR/ENDOR combined with DFT calculations have been used in other research contexts doclink.me.

Characterization of Molecular and Electronic Properties

Computational studies can characterize the molecular and electronic properties of compounds, which are crucial for understanding their behavior and interactions. While specific detailed research findings solely focused on Lorpiprazole's molecular and electronic properties via quantum mechanical methods were not extensively detailed in the search results, the application of DFT and other quantum chemical methods generally allows for the determination of properties such as molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of compounds for potential drug candidates. Both structure-based and ligand-based approaches are employed in this process.

Structure-Based Virtual Screening for Novel Ligands

Structure-based virtual screening utilizes the three-dimensional structure of a target protein to identify compounds that are likely to bind to it. Lorpiprazole has been included as a reference compound in structure-based virtual screening studies. For example, in a study aiming to identify potent Serotonin antagonist and reuptake inhibitor (SARI) alternatives, Lorpiprazole was used as a reference SARI when virtually screening a database of natural β-carboline alkaloids against the 5-HT1A receptor. In this study, candidate ligands showed higher binding affinities compared to Lorpiprazole's binding to the 5-HT1A receptor, based on XP scores and MMGBSA values nih.govtandfonline.comresearchgate.net. Lorpiprazole was also included in a virtual screening study against the DNA gyrase protein from Pseudomonas aeruginosa, where it showed a binding affinity of -5.1 kcal/mol impactfactor.org. Another study involving structure-based virtual screening against the mutated BRCA1 (1T15) receptor also listed Lorpiprazole with a binding affinity of -7.9 kcal/mol ijpsjournal.com. Furthermore, Lorpiprazole was identified as a potential drug candidate with a binding score of -15.96 in an in silico docking study targeting the spike fatty acid binding pocket of SARS-CoV-2 nih.gov.

Data from Structure-Based Virtual Screening Studies:

| Target Protein | Lorpiprazole Binding Affinity (kcal/mol) | Reference |

| Human 5-HT1A receptor | -6.512 (XP score) | nih.govtandfonline.comresearchgate.net |

| Pseudomonas aeruginosa Gyrase | -5.1 | impactfactor.org |

| Mutated BRCA1 (1T15) receptor | -7.9 | ijpsjournal.com |

| SARS-CoV-2 Spike FABP | -15.96 | nih.gov |

Ligand-Based Virtual Screening (e.g., 3D-Similarity Search)

Ligand-based virtual screening relies on the similarity between molecules to identify potential ligands for a target. This approach is particularly useful when the three-dimensional structure of the target is not available. 3D-similarity search is a prominent ligand-based method. Lorpiprazole was identified as a potential repurposable drug for type 2 diabetes through a 3D-similarity search followed by molecular docking. In this study, Sitagliptin, a DPP-4 inhibitor, was used as a query in a 3D-similarity search against the DrugBank database, and Lorpiprazole was among the prioritized compounds that showed structural similarity mdpi.comsciforum.netresearchgate.net. The shape similarity search, often performed using tools like ROCS (Rapid Overlay of Chemical Structures), is a key ligand shape-based virtual screening method that employs 3D Gaussian functions to represent molecular shape mdpi.comsciforum.net.

Network Pharmacology and Drug Repurposing Computational Studies

Network pharmacology and computational drug repurposing studies aim to identify new therapeutic uses for existing drugs by analyzing complex biological networks and computational predictions. Lorpiprazole has been included in such studies as a known drug with potential for repurposing. It has been listed as a Serotonin antagonist and reuptake inhibitor (SARI) in the context of in silico drug repurposing studies, including those exploring potential treatments for COVID-19 by analyzing transcriptomic data and network-based approaches nih.govunimi.it. Lorpiprazole was also identified as a potent inhibitor of TLR4 in a drug repurposing study searching for novel therapies for diabetic neuropathy, suggesting its potential in managing this condition researchgate.netbrieflands.comsemanticscholar.org.

Identification of Potential Novel Preclinical Applications

In silico studies have suggested potential preclinical applications for Lorpiprazole beyond its known uses. One notable area is in the potential treatment of type 2 diabetes mellitus. A study utilizing 3D-similarity search and molecular docking on the DrugBank database identified Lorpiprazole as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4) mdpi.comsciforum.net. DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes by improving glycemic control mdpi.comsciforum.net.

In this study, Lorpiprazole (DrugBank ID DB09195) was among four prioritized DrugBank compounds suggested to have possible antidiabetic effects based on their binding interactions and CG4 score values in the active site of the DPP-4 receptor (PDB ID 4FFW) mdpi.comsciforum.netresearchgate.net. The docking analysis indicated that Lorpiprazole's orientation in the DPP-4 active site closely mimicked that of Sitagliptin, a known DPP-4 inhibitor mdpi.comresearchgate.net. Specific interactions identified included hydrogen bonds with residues such as Arg356, Arg123, and Tyr632, as well as π-alkyl and π-halogen interactions with other residues in the binding site sciforum.net.

| Compound | DrugBank ID | CG4 Score | Key Interactions with DPP-4 (4FFW) |

|---|---|---|---|

| Lorpiprazole | DB09195 | Value Not Specified in Snippets | Hydrogen bonds (Arg356, Arg123, Tyr632), π-alkyl (Arg356, Tyr667, Tyr660, Val712, Val657), π-halogen (Ile205, Glu204), carbon hydrogen bonds (Tyr548, Tyr663, Glu203) sciforum.net |

| Sitagliptin | DB00286 | Value Not Specified in Snippets | Important interactions reproduced by docking mdpi.comresearchgate.net |

Note: CG4 score values for Lorpiprazole were mentioned as a basis for suggestion but the specific value was not available in the provided snippets. mdpi.comresearchgate.net

Another in silico screening study explored DrugBank compounds as potential inhibitors for human Steroid 5α-Reductase 2 (SRD5A2), an enzyme involved in androgen-related diseases biointerfaceresearch.com. Lorpiprazole was included in the list of screened drugs, with a reported docking score of -7.031 kcal/mol against SRD5A2 biointerfaceresearch.com. While this score suggests a potential interaction, the study ultimately highlighted other compounds as more promising candidates based on a comprehensive assessment that included predicted adverse effects biointerfaceresearch.com.

Computational modeling has also been applied to predict mouse lifespan-extending chemical compounds, and Lorpiprazole was listed among the compounds screened in such a study rejuvenomicslab.com. This indicates its inclusion in investigations exploring its potential effects on longevity, likely based on its existing pharmacological profile and targets, such as G-protein coupled receptors rejuvenomicslab.com.

Furthermore, virtual screening against the 5-HT1A receptor, a target relevant to Lorpiprazole's known activity as a SARI, has been conducted researchgate.netresearchgate.netresearchgate.net. While the primary focus of these studies was on identifying novel ligands with higher binding affinities, Lorpiprazole was used as a reference SARI compound researchgate.netresearchgate.netresearchgate.net. Its binding affinity to the 5-HT1A receptor was reported with an XP score of -6.512 kcal/mol and an MMGBSA score of -62.788 kcal/mol researchgate.netresearchgate.netresearchgate.net. Molecular dynamics simulations were also used to assess the stability and compactness of protein-ligand complexes, comparing novel candidates to Lorpiprazole researchgate.netresearchgate.netresearchgate.net.

Predictive Computational Assessment of Druggability

Predictive computational methods are used to assess the druggability of compounds, which refers to the likelihood that a molecule can serve as a drug, considering factors like its ability to bind to targets, pharmacokinetics, and toxicity mdpi.com. While specific detailed druggability assessments solely focused on Lorpiprazole in isolation were not extensively detailed in the provided snippets, its inclusion in various in silico screening studies implies that its druggability profile has been considered computationally.

For instance, the study identifying Lorpiprazole as a potential DPP-4 inhibitor for type 2 diabetes involved a 3D-similarity search and molecular docking, which are steps in assessing a compound's potential as a drug candidate for a specific target mdpi.comsciforum.net. Similarly, its inclusion in the SRD5A2 inhibitor screening and the mouse lifespan prediction study suggests that it meets certain criteria for computational evaluation as a potential therapeutic agent biointerfaceresearch.comrejuvenomicslab.com.

Furthermore, studies comparing novel compounds to Lorpiprazole as a reference SARI in virtual screening against the 5-HT1A receptor also assessed the ADME (Absorption, Distribution, Metabolism, and Excretion) and druggability profiles of the novel candidates, implicitly using Lorpiprazole's characteristics as a point of comparison researchgate.net. These assessments often involve computational tools to predict properties relevant to a drug's behavior in the body mdpi.com.

The classification of Lorpiprazole within "Chemical structure-related drug-like criteria of global approved drugs" as an antipsychotic and anxiolytic in 2016 also reflects a form of computational or criteria-based assessment of its drug-like properties nih.gov.

In Vitro Pharmacological and Mechanistic Studies of Lorpiprazole

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays measure a compound's ability to block the reabsorption of neurotransmitters into presynaptic neurons via specific transporters. Lorpiprazole is characterized as a reuptake inhibitor, particularly affecting the serotonin (B10506) transporter (SERT). wikipedia.orgwikipedia.orgciteab.comnih.govdrugbank.com Studies indicate that lorpiprazole inhibits the SERT, especially at higher concentrations. wikipedia.orgwikipedia.orgciteab.comnih.govdrugbank.com This inhibition leads to increased levels of serotonin in the synaptic cleft. citeab.com Some sources also suggest that lorpiprazole may prevent the reuptake of norepinephrine (B1679862) and dopamine (B1211576), in addition to serotonin. wikipedia.orgwikipedia.orgdrugbank.com

Enzyme Activity Modulation Studies

Enzyme activity modulation studies investigate whether a compound can inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Evaluation of Cholinesterase Inhibition

Cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, are responsible for the hydrolysis of acetylcholine. The search results did not yield specific in vitro data evaluating the direct inhibitory effects of lorpiprazole on cholinesterase enzymes. Mentions of cholinesterase inhibitors in relation to lorpiprazole typically appear in the context of potential drug interactions rather than lorpiprazole's intrinsic enzymatic activity. citeab.comciteab.com

Cell-Based Functional Assays

Cell-based functional assays are utilized to assess the biological activity of compounds on living cells, providing insights into how a compound affects receptor function, signaling pathways, or cellular responses.

Exploration of Intracellular Signaling Pathways

In vitro studies investigating the pharmacological profile of Lorpiprazole have primarily focused on its interactions with various neurotransmitter receptors and transporters, which represent the initial points of modulation for intracellular signaling cascades. Lorpiprazole is characterized as a serotonin antagonist and reuptake inhibitor (SARI). wikipedia.orgnih.govdrugbank.commedtigo.com

Its activity involves antagonism of specific serotonin receptors, notably the 5-HT2A and 5-HT2C subtypes. nih.govdrugbank.commedtigo.com The 5-HT2A receptor, a G protein-coupled receptor, is known to couple with G(q)/G(11) alpha proteins, leading to the activation of phospholipase C-beta and the subsequent generation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). These second messengers play roles in modulating phosphatidylinositol 3-kinase activity and promoting the release of intracellular calcium ions. drugbank.com Antagonism of this receptor by Lorpiprazole would theoretically impact these downstream signaling events.

Additionally, Lorpiprazole has been shown to antagonize alpha1 and alpha2 adrenergic receptors, as well as H1 histaminergic receptors. nih.govdrugbank.commedtigo.com Adrenergic and histaminergic receptors are also G protein-coupled receptors that can influence various intracellular pathways, including those involving adenylyl cyclase, protein kinase C, and calcium signaling, depending on the specific receptor subtype and cellular context.

At higher concentrations, Lorpiprazole also exhibits inhibitory effects on the serotonin transporter (SERT). nih.govmedtigo.com Inhibition of SERT would lead to increased extracellular serotonin concentrations, indirectly affecting the signaling through various serotonin receptors.

Preclinical in Vivo Research Methodologies for Lorpiprazole

Behavioral Paradigms in Animal Models for Neuropsychiatric Research

Animal models are crucial in preclinical neuropsychiatric research to simulate aspects of human conditions such as depression, anxiety, and psychosis. Behavioral tests in these models are used to screen potential drug candidates and evaluate their efficacy. nih.gov

Assessment in Behavioral Despair Models (e.g., Forced Swim Test)

Behavioral despair models, such as the forced swim test (FST) in rodents, are widely used in preclinical research to screen for antidepressant-like activity. nih.gov These tests are based on the principle that inescapable stress induces behavioral inhibition (immobility) that can be counteracted by antidepressant treatment. nih.gov Lorpiprazole has been mentioned in the context of systematic reviews and meta-analyses concerning the forced swim test as a reference SARI researchgate.netresearchgate.netresearchgate.net, indicating its use in such studies to evaluate antidepressant potential. The FST in rats and mice is considered relatively sensitive and selective to known antidepressants. nih.gov

Evaluation in Anxiety-Related Behavioral Models

Anxiety-related behaviors in animal models are evaluated using various paradigms designed to assess responses to anxiogenic stimuli. While specific detailed studies on Lorpiprazole's evaluation in anxiety models were not extensively found in the search results, its classification as an anxiolytic suggests that such studies would be relevant and likely conducted in preclinical development. drugbank.comnih.gov Animal models of anxiety are used to understand the potential anxiolytic effects of compounds. researchgate.net

Investigation in Psychotic-like Behavior Models

Given Lorpiprazole's classification as an antipsychotic, preclinical in vivo investigations would involve models of psychotic-like behavior in animals. drugbank.comnih.gov These models aim to mimic certain aspects of psychosis observed in humans. While detailed methodologies for Lorpiprazole in such models were not prominent in the search results, research on other antipsychotic drug candidates often involves assessing their effects on behaviors relevant to psychosis in animal models. drugbank.com

Neurochemical and Neurobiological Assessments in Vivo

Beyond observing behavioral changes, preclinical research involves assessing the neurochemical and neurobiological effects of drug candidates in vivo. This helps to elucidate the mechanisms by which the drug exerts its effects.

Quantitative Analysis of Neurotransmitter Levels

Quantitative analysis of neurotransmitter levels in the brain is a key aspect of understanding the neurobiological effects of psychotropic drugs. Lorpiprazole is known to affect serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) systems. nih.gov Studies in animal models often involve measuring the concentrations of these neurotransmitters and their metabolites in different brain regions following drug administration to assess the drug's impact on neurotransmission. For example, some studies on related compounds have correlated behavioral changes with alterations in serotonin levels in specific brain areas. researchgate.net

In Vivo Receptor Occupancy Studies

In vivo receptor occupancy (RO) studies are used to determine the extent to which a drug candidate binds to its target receptors in the brain after administration. meliordiscovery.com This is crucial for understanding the relationship between drug exposure, target engagement, and pharmacological effects. Lorpiprazole is known to antagonize 5-HT2A, 5-HT2C, alpha1, and alpha2 adrenergic receptors, and inhibit the serotonin transporter (SERT). drugbank.comnih.gov In vivo receptor occupancy studies, potentially using techniques with non-radiolabelled tracers and LC-MS/MS for quantification, can simultaneously measure occupancy at multiple receptors in animals. meliordiscovery.comnih.gov This allows researchers to understand how Lorpiprazole interacts with its various targets in the living brain and correlate receptor occupancy with observed behavioral or neurochemical effects.

Pharmacokinetic Profiling Methodologies in Animal Models

Preclinical pharmacokinetic (PK) profiling in animal models is a critical step in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate like lorpiprazole before human studies. Based on its classification as a serotonin antagonist and reuptake inhibitor (SARI), lorpiprazole's pharmacokinetic profile in animal models is expected to share characteristics with other drugs in this class.

Following oral administration, SARIs are generally expected to be rapidly absorbed from the gastrointestinal tract. nih.govdrugbank.com The time to reach maximum plasma concentration (Tmax) for this class of drugs typically occurs relatively quickly, around 1 hour after administration. nih.govdrugbank.com Lorpiprazole, similar to other SARIs, is anticipated to distribute rapidly throughout the body, including crossing the blood-brain barrier to achieve concentrations in the brain that may be higher than those in plasma. nih.govdrugbank.com Plasma protein binding is expected to be high, in the range of 89-99%. drugbank.com Elimination of SARIs, including lorpiprazole, is generally characterized by a biphasic profile, with the majority of the metabolized drug being excreted via the urine. nih.gov

Methodologies employed in preclinical in vivo pharmacokinetic studies in animal models typically involve administering the compound to animals (commonly rodents like rats or mice) via relevant routes, such as oral gavage. nih.govmdpi.com Following administration, biological samples, primarily blood, are collected at predetermined time points over a specific duration. nih.govmdpi.com These samples are then processed, and the concentration of the parent drug and potentially its metabolites is quantified using sensitive and validated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters are subsequently calculated from the concentration-time data using non-compartmental or compartmental analysis. Key parameters determined include:

Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Area Under the Concentration-Time Curve (AUC): A measure of the total drug exposure over time.

Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

Volume of Distribution (Vd): An apparent volume in which the drug is distributed in the body.

Clearance (CL): The rate at which the drug is removed from the body.

Distribution studies may involve collecting tissue samples at various time points to determine tissue distribution patterns and calculate tissue-to-plasma ratios, particularly for organs of interest such as the brain, given lorpiprazole's central nervous system activity. Excretion studies typically involve the collection of urine and feces over a defined period to quantify the amount of parent drug and metabolites eliminated via these routes.

| Parameter | Expected Profile (Based on SARI Class) | Typical Measurement Units |

| Absorption | Rapid | - |

| Tmax | ~1 hour (Oral) | Hours |

| Distribution | Rapid, including across BBB | - |

| Brain Concentration | Higher than plasma | Ratio (Brain:Plasma) |

| Protein Binding | High (89-99%) | % |

| Elimination | Biphasic, primarily urinary excretion | - |

| Cmax | Data not specifically found | e.g., ng/mL or µg/mL |

| AUC | Data not specifically found | e.g., ngh/mL or µgh/mL |

| Half-life | Data not specifically found | Hours |

| Volume of Distribution | Data not specifically found | e.g., L/kg |

| Clearance | Data not specifically found | e.g., mL/min/kg |

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Lorpiprazole

Identification of Essential Pharmacophoric Features

While detailed studies specifically outlining the essential pharmacophoric features of Lorpiprazole were not extensively found, its classification as a phenylpiperazine SARI suggests certain key structural elements are crucial for its activity. The core phenylpiperazine structure is a common motif in many compounds that interact with the serotonergic and adrenergic systems. wikipedia.orgncats.ioresearchgate.net The presence of a basic nitrogen atom within the piperazine (B1678402) ring is typically important for binding to receptors and transporters. The aromatic ring attached to the piperazine also plays a significant role in interactions, often involving pi-pi stacking or hydrophobic interactions.

Beyond the phenylpiperazine core, the fused triazole-cyclopentapyrrole system and the trifluoromethylphenyl substituent are integral to Lorpiprazole's unique structure and likely contribute to its specific binding profile and affinity for its targets. The stereochemistry of the molecule, with defined stereocenters, can also be critical for optimal binding and activity. fda.govnih.gov

Role of the Piperazine Moiety in Biological Activity

The piperazine moiety is a prevalent structural feature in many pharmacologically active compounds, including antidepressants and anxiolytics. researchgate.netrsc.orgnih.gov Its significance in Lorpiprazole's activity is likely multifaceted. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing solubility, membrane permeability, and interactions with target receptors, particularly those with anionic binding sites. researchgate.net The piperazine ring often serves as a linker and a key recognition element in the binding site of various receptors and transporters, including those in the central nervous system. researchgate.netnih.gov Its conformational flexibility can also play a role in adopting the optimal conformation for binding to its diverse targets like 5-HT₂A, 5-HT₂C, alpha-1, and alpha-2 adrenergic receptors, and SERT. nih.govdrugbank.com Research on other piperazine derivatives highlights their importance in CNS pharmacokinetics, including blood-brain barrier penetration. researchgate.netnih.gov

Strategies for Optimization of Potency and Receptor Selectivity

Structural Modifications: Modifying the core structure, linker regions, or substituents to improve binding affinity, selectivity, and pharmacokinetic properties. This could involve exploring different alkyl chains connecting the piperazine to the fused ring system, altering the structure of the fused ring system, or modifying the trifluoromethylphenyl substituent.

Substituent Effects: Systematically varying the nature, position, and electronic properties of substituents on the aromatic rings and heterocyclic systems to probe the SAR and identify optimal interactions with the target binding sites.

Chiral Synthesis and Evaluation: As Lorpiprazole has defined stereocenters, synthesizing and evaluating individual enantiomers would be crucial to determine if one stereoisomer possesses superior potency or selectivity. fda.govnih.gov

Conformational Analysis: Studying the preferred conformations of Lorpiprazole and its analogs to understand how they interact with the binding site and designing molecules that favor bioactive conformations.

Molecular Modeling and Docking Studies: Utilizing computational techniques to predict binding poses, affinities, and interactions with target receptors and transporters, guiding the design of novel analogs. acs.orgresearchgate.netbrieflands.comtandfonline.com

Bioisosteric Replacements: Replacing specific atoms or groups with bioisosteres to improve properties like metabolic stability, potency, or selectivity while maintaining similar biological activity.

Application of Bioisosteric Replacements in Lorpiprazole Derivatives

Bioisosteric replacement is a common strategy in medicinal chemistry to modify the properties of a lead compound while retaining or improving its biological activity. nih.govcambridgemedchemconsulting.comnih.gov In the context of Lorpiprazole derivatives, bioisosteric replacements could be applied to various parts of the molecule:

Piperazine Ring: While the piperazine ring is often essential, modifications or replacements with other nitrogen-containing heterocycles (e.g., piperidine, morpholine) could be explored, although this might significantly alter the SAR due to changes in basicity, flexibility, and interaction profile. researchgate.netnih.gov

Triazole Ring: The triazole ring could potentially be replaced by other five-membered heterocycles with similar electronic properties (e.g., imidazole, pyrazole), or the position of the nitrogen atoms within the triazole ring could be varied (1,2,3-triazole vs. 1,2,4-triazole (B32235) isomers). nih.gov

Trifluoromethylphenyl Group: The trifluoromethyl group could be replaced by other lipophilic or electron-withdrawing groups (e.g., other halogens, small alkyl groups, cyano group), or the phenyl ring could be replaced by other aromatic or heteroaromatic rings (e.g., pyridine, thiophene). cambridgemedchemconsulting.com

Linker Regions: The ethyl linker connecting the piperazine to the fused ring system could be modified in length or composition (e.g., introducing double bonds, oxygen, or nitrogen atoms) to alter the distance and orientation between the key pharmacophoric elements.

The application of bioisosteric replacements would be guided by the desired changes in properties, such as improving metabolic stability (e.g., replacing metabolically labile groups), enhancing potency or selectivity for specific receptor subtypes, or modulating pharmacokinetic profiles. nih.govcambridgemedchemconsulting.com

Emerging Research Directions and Future Preclinical Perspectives for Lorpiprazole

Development of Advanced Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI) Compounds

The search for improved SARI compounds continues, driven by the need for agents with potentially better efficacy or reduced side effects compared to existing options like trazodone (B27368) and lorpiprazole. researchgate.net Preclinical research in this area focuses on designing novel chemical entities that selectively target serotonin receptors, particularly those implicated in antidepressant and anxiolytic effects (e.g., 5-HT1A) while minimizing activity at receptors associated with adverse effects (e.g., 5-HT2A and 5-HT2C). frontiersin.orgcsic.esnih.gov Strategies involve exploring diverse chemical scaffolds and utilizing structure-activity relationship (SAR) studies to optimize binding affinity and functional activity at target receptors. researchgate.netnih.govresearchgate.net The development of novel SARI compounds often involves in vitro testing to determine their binding profiles and functional effects on serotonin transporters and receptors.

Preclinical Exploration of Novel Therapeutic Modalities and Target Engagements

Future preclinical perspectives for compounds like lorpiprazole extend to exploring novel therapeutic modalities beyond their established SARI profile. This includes investigating potential engagement with other neurotransmitter systems or molecular targets that could contribute to broader therapeutic effects. For instance, research into multimodal mechanisms of action, such as combining SERT inhibition with modulation of other receptors like NMDA or GABA receptors, is an active area in antidepressant research. frontiersin.org Preclinical studies may involve assessing the effects of lorpiprazole or its analogs in various animal models relevant to neurological and psychiatric disorders to identify new potential indications or understand its impact on complex behavioral phenotypes. The exploration of novel target engagements could also involve investigating the interaction of SARIs with adrenergic receptors, as lorpiprazole is known to antagonize alpha1 and alpha2 adrenergic receptors. drugbank.com

Integration of Advanced Computational Drug Discovery Methods

Advanced computational drug discovery methods play a crucial role in the preclinical research of compounds like lorpiprazole and the identification of next-generation SARIs. Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are employed to predict binding affinities, understand drug-target interactions at a molecular level, and screen large libraries of compounds for potential activity. researchgate.netresearchgate.netals-journal.comscispace.com These in silico approaches can accelerate the identification of promising lead compounds and guide chemical synthesis efforts. researchgate.netals-journal.com For example, computational studies have been used to evaluate the binding affinities of potential SARI candidates to serotonin receptors and transporters, sometimes using existing SARIs like lorpiprazole as reference compounds. researchgate.net

Application of Omics Technologies in Preclinical Investigations

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is increasingly integrated into preclinical investigations of psychotropic compounds. upc.edunih.gov These technologies can provide a comprehensive understanding of the biological pathways and molecular changes influenced by compounds like lorpiprazole. nih.gov In preclinical studies, omics data can be used to identify biomarkers of response or resistance, elucidate mechanisms of action, and uncover off-target effects. nih.gov For instance, metabolomics can be used to identify metabolic changes associated with drug treatment, while transcriptomics can reveal alterations in gene expression in relevant brain regions. nih.gov Integrating data from multiple omics platforms can provide a more holistic view of a compound's effects in preclinical models. upc.edunih.gov

Q & A

Q. What are the key physicochemical properties of Lorpiprazole that researchers must characterize during preformulation studies?

Methodological Answer: Preformulation studies should include assessments of solubility (in biorelevant media), partition coefficient (log P), pKa, and solid-state stability under varying temperature and humidity conditions. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can identify polymorphic forms, while accelerated stability studies (e.g., ICH guidelines) evaluate degradation pathways. Compatibility with excipients should be tested via binary mixture stability assays .

Q. How can the PICOT framework be applied to design a clinical trial evaluating Lorpiprazole’s efficacy in acute schizophrenia?

Methodological Answer:

- P opulation: Adults (18–65 years) with DSM-5-diagnosed schizophrenia.

- I ntervention: Daily oral Lorpiprazole at a predefined therapeutic dose.

- C omparison: Placebo or active comparator (e.g., aripiprazole).

- O utcome: Reduction in PANSS (Positive and Negative Syndrome Scale) scores at 6 weeks.

- T ime: Double-blinded phase over 8 weeks, with follow-up at 12 weeks. Randomization, stratification by symptom severity, and power analysis (≥80%) are critical to minimize bias .

Q. What analytical techniques are suitable for quantifying Lorpiprazole in plasma during pharmacokinetic studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection or tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validation parameters (per ICH M10 guidelines) must include linearity (1–200 ng/mL), precision (CV <15%), and recovery rates (>85%). Internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in Lorpiprazole’s reported receptor binding affinities across in vitro studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). Standardize protocols using:

Q. What systematic review strategies are effective for synthesizing Lorpiprazole’s long-term safety data across heterogeneous trials?

Methodological Answer:

- Follow PRISMA guidelines for literature screening (PubMed/Embase/Cochrane).

- Inclusion criteria: RCTs or observational studies ≥12 months.

- Extract adverse event rates, stratified by dose and patient subgroups.

- Use GRADE criteria to assess evidence quality. Statistical heterogeneity should be quantified via I²; random-effects models account for variability .

Q. How can population pharmacokinetic (PopPK) models optimize Lorpiprazole dosing in special populations (e.g., hepatic impairment)?

Methodological Answer:

- Collect dense plasma samples from Phase I/II trials.

- Apply nonlinear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd).

- Covariates: CYP2D6 genotype, albumin levels, BMI.

- Validate models via bootstrap or visual predictive checks. Dose adjustments can be simulated for subpopulations with ≥20% CL variability .

Data Management and Reporting

Q. What are best practices for documenting and archiving Lorpiprazole research data to ensure reproducibility?

Methodological Answer:

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Metadata should include experimental conditions (e.g., HPLC column type, mobile phase pH).

- Store raw datasets in repositories like Zenodo or institutional databases with DOI assignment.

- Predefine exclusion criteria and statistical scripts (e.g., R/Python) in protocols .

Q. How should tables and figures be structured in manuscripts to comply with pharmaceutical journal standards?

Methodological Answer:

- Tables : Use Word table format with Roman numerals. Include footnotes for abbreviations (e.g., “PANSS: Positive and Negative Syndrome Scale”). Align numerical data to decimal points.

- Figures : Label axes clearly (e.g., “Plasma Concentration (ng/mL) vs. Time (h)”). For chromatograms, annotate peaks (Lorpiprazole, internal standard). Submit high-resolution TIFF/EPS files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.